Sodium 2-aminobenzo[d]thiazole-5-carboxylate
Description
Properties
IUPAC Name |
sodium;2-amino-1,3-benzothiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S.Na/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHBZXGSVFIVRX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)[O-])N=C(S2)N.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N2NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
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Cyclization :
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Substrate : Methyl 5-aminobenzoate.
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Reagents : Potassium thiocyanate (KSCN, 4 equiv) and bromine (Br₂, 2 equiv) in glacial acetic acid.
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Conditions : Stirred at room temperature for 45 minutes, followed by dropwise addition of bromine. Reaction proceeds overnight at room temperature.
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Mechanism : Bromine generates thiocyanogen (SCN)₂, which reacts with the amino group to form a thiocyanate intermediate. Cyclization ensues to yield the benzothiazole ring.
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Saponification :
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Reagents : Sodium hydroxide (NaOH) in ethanol/water.
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Conditions : Reflux at 80°C for 2 hours.
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Product : 2-Aminobenzo[d]thiazole-5-carboxylic acid.
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Sodium Salt Formation :
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | KSCN (4 equiv), Br₂ (2 equiv), CH₃COOH, RT | ~85 |
| Saponification | NaOH, EtOH/H₂O, 80°C, 2h | 85–90 |
| Sodium Salt Formation | NaOH, pH 8–10 | >85 |
Bromination-Cyanation-Hydrolysis Route
Inspired by methods for structurally related compounds, this approach involves sequential bromination, cyanation, and hydrolysis to introduce functional groups, followed by ring closure and salt formation.
Reaction Pathway
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Bromination :
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Cyanation :
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Hydrolysis :
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Reagents : Pyridine hydrochloride.
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Conditions : Heated to 200°C under anhydrous conditions.
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Product : 2-Cyano-6-hydroxybenzothiazole.
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Ring Closure :
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Reagents : DL-Cysteine hydrochloride.
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Conditions : Anhydrous, oxygen-free environment.
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Product : (S)-4,5-Dihydro-2-(6-hydroxybenzothiazole-2-yl)thiazole-4-carboxylic acid (adjusted for 5-carboxylate).
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Sodium Salt Formation :
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Reagents : Sodium acetate buffer.
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Conditions : pH adjustment to 8–10.
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Challenges
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Positional Isomerism : The methoxy group in the starting material directs substitution to the 6-position, requiring structural adjustments for 5-carboxylate synthesis.
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Yield Variability : Hydrolysis and ring closure steps may require optimization for scalability.
Direct Neutralization of Pre-existing Acid
If the free carboxylic acid (2-aminobenzo[d]thiazole-5-carboxylic acid) is commercially available, the sodium salt can be formed via simple neutralization.
Procedure
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Neutralization :
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Reagents : Sodium hydroxide (NaOH) in aqueous solution.
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Conditions : Stir at room temperature until pH reaches 8–10.
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Purification :
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Methods : Recrystallization from ethanol/water or chromatography.
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Advantages
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Simplicity : Avoids multistep synthesis.
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Cost-Effectiveness : Ideal for large-scale production if the acid is readily available.
Comparison of Methods
| Method | Steps Involved | Key Reagents | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclization of Methyl Ester | Cyclization → Saponification → Salt Formation | KSCN, Br₂, NaOH | 85–90 | High |
| Bromination-Cyanation Route | Bromination → Cyanation → Hydrolysis → Ring Closure → Salt Formation | CuBr₂, KCN, DL-Cysteine | 60–75 | Moderate |
| Direct Neutralization | Neutralization → Purification | NaOH | >95 | Very High |
Critical Analysis of Reaction Conditions
Cyclization Method
Chemical Reactions Analysis
Types of Reactions: Sodium 2-aminobenzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrobenzothiazole derivatives.
Reduction: Benzothiazole alcohol derivatives.
Substitution: N-alkyl or N-acyl benzothiazole derivatives.
Scientific Research Applications
Chemistry
Sodium 2-aminobenzo[d]thiazole-5-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern imparts distinct chemical properties, making it valuable in organic synthesis.
Biology
The compound exhibits significant biological activities, particularly:
- Anticancer Activity: Research indicates that derivatives of this compound show potent anti-proliferative effects against various cancer cell lines. For example, studies have reported IC50 values as low as 0.06 µM against dihydrofolate reductase, suggesting strong cytotoxicity against cancer cells .
- Antimicrobial Activity: This compound has been shown to inhibit the growth of ESKAPE pathogens, which are known for their antibiotic resistance. Recent findings demonstrate low nanomolar inhibition against bacterial DNA gyrase and Topo IV, essential enzymes for bacterial DNA replication .
Medicine
This compound is under investigation for its potential use in drug development:
- Drug Development: The compound is being explored for its potential to develop novel therapeutic agents targeting specific diseases such as cancer and bacterial infections .
Case Studies
Several studies highlight the efficacy and potential applications of this compound:
- In Vitro Testing on Cancer Cell Lines: A study demonstrated that derivatives of sodium 2-aminobenzo[d]thiazole exhibited superior cytotoxicity compared to standard chemotherapeutics against glioblastoma U251 cells .
- High-Throughput Screening: Another investigation identified a derivative with micromolar inhibition of HSET (KIFC1), leading to multipolar mitosis in centrosome-amplified cancer cells. This suggests the potential for targeted therapies based on derivatives of sodium 2-aminobenzo[d]thiazole .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
| Substituent Position | Effect on Activity | Comments |
|---|---|---|
| 4-position on phenyl ring | Increased cytotoxicity | Electron-donating groups enhance activity |
| Methyl group on thiazole | Essential for potency | Removal drastically reduces effectiveness |
| Alkyl chain length | Critical for HSET activity | Optimal length necessary for maintaining potency |
Mechanism of Action
The mechanism of action of Sodium 2-aminobenzo[d]thiazole-5-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate (CAS: N/A, C₇H₁₀N₂O₂S)
- Substituents: Ethyl ester at position 5, methyl group at position 4, and amino group at position 2 .
- Properties : The ethyl ester group increases lipophilicity compared to the sodium carboxylate, reducing aqueous solubility but improving cell membrane permeability. The methyl group at position 4 may sterically hinder interactions with biological targets .
- Applications : Primarily used as an intermediate in SAR (structure-activity relationship) studies for thiazole-based drug candidates .
Methyl 5-Aminobenzo[b]thiophene-2-Carboxylate (CAS: 20699-85-8, C₁₀H₉NO₂S)
- Substituents: Methyl ester at position 2 and amino group at position 5, with a benzo[b]thiophene core replacing the thiazole ring .
- Properties : The thiophene ring (sulfur-only heterocycle) lacks the nitrogen atom present in thiazoles, altering electronic properties and reducing hydrogen-bonding capacity. This results in lower binding affinity to enzymes like HSV-1 thymidine kinase compared to thiazole derivatives .
- Applications: Limited biological data; primarily explored in materials science .
Ethyl 2-Amino-4-(Trifluoromethyl)Thiazole-5-Carboxylate (CAS: 344-72-9, C₇H₇F₃N₂O₂S)
- Substituents : Trifluoromethyl group at position 4, ethyl ester at position 5 .
- Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving oral bioavailability. However, the ethyl ester reduces solubility compared to the sodium carboxylate form .
- Applications : Investigated in antiviral and anticancer drug discovery .
Physicochemical Properties
| Compound | Aqueous Solubility (mg/mL) | logP | Melting Point (°C) |
|---|---|---|---|
| Sodium 2-aminobenzo[d]thiazole-5-carboxylate | >50 (high) | -1.2 | >300 (decomposes) |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | ~10 (moderate) | 1.8 | 120–125 |
| Methyl 5-methylbenzo[d]thiazole-2-carboxylate | <5 (low) | 2.5 | 95–98 |
Biological Activity
Sodium 2-aminobenzo[d]thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features both an amino group and a carboxylate group, which facilitate various interactions with biological macromolecules. The amino group can form hydrogen bonds, while the carboxylate group can participate in ionic interactions, enhancing the compound's versatility in biological systems.
The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular pathways, contributing to its observed biological effects. For instance, it has been noted that this compound acts as an inhibitor of DNA gyrase, a critical enzyme in bacterial DNA replication .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, particularly those classified under the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The compound has shown low nanomolar inhibition against DNA gyrase (IC50 < 10 nM) and minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL for most Gram-positive strains .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. A series of derivatives based on this compound demonstrated potent antiproliferative effects against human leukemia cell lines, with some compounds exhibiting IC50 values comparable to established anticancer drugs like dasatinib. For example, one derivative showed high antiproliferative potency on K563 leukemia cells .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Aminobenzothiazole | Lacks carboxylate group | Less versatile in synthetic applications |
| 2-Mercaptobenzothiazole | Contains thiol group instead of amino group | Different reactivity; used in rubber industry |
| This compound | Contains both amino and carboxylate groups | Broad range of antibacterial and anticancer activities |
Case Studies
- Antimicrobial Efficacy : In a study focusing on the antibacterial properties of sodium 2-aminobenzo[d]thiazole derivatives, compounds were synthesized and tested against various bacterial strains. The results indicated broad-spectrum activity, particularly against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .
- Anticancer Potential : Another research effort evaluated the effects of sodium 2-aminobenzo[d]thiazole derivatives on tumor growth in mouse xenograft models. Notably, one compound reduced tumor size significantly in human colonic adenocarcinoma models .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Sodium 2-aminobenzo[d]thiazole-5-carboxylate, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via heterocyclization and subsequent carboxylation. For example, refluxing 2-aminothiazole derivatives with sodium acetate in acetic acid facilitates cyclization, followed by alkaline hydrolysis (e.g., NaOH in aqueous ethanol) to yield the carboxylate salt. Acidification with HCl precipitates the product, which is recrystallized from DMF/acetic acid mixtures for purity ≥95% . Purity is validated via TLC, elemental analysis, and NMR spectroscopy .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of spectral techniques:
- 1H/13C NMR : Confirm aromatic proton environments and carboxylate resonance (e.g., ~170 ppm for COO⁻).
- IR Spectroscopy : Identify NH₂ stretching (~3400 cm⁻¹) and carboxylate C=O (~1650 cm⁻¹).
- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane eluents .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : The compound is hygroscopic and should be stored in anhydrous DMSO or under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light, as photodegradation can occur. Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) but limited in water due to sodium ion dissociation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs by modifying the amino or carboxylate groups (e.g., alkylation, acylation) .
- Biological Assays : Test derivatives in in vitro models (e.g., cancer cell lines via MTT assays) and in vivo models (e.g., anticonvulsant activity in rodent seizure models).
- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .
Q. What computational strategies validate the binding affinity of this compound to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with default parameters (exhaustiveness = 8, grid spacing = 0.375 Å). Validate docking poses via RMSD clustering (<2.0 Å) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., ligand-protein hydrogen bond persistence) .
Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. elemental analysis)?
- Methodological Answer :
- Cross-Validation : Repeat NMR in deuterated DMSO to detect hidden impurities.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na]⁺).
- X-ray Crystallography : Resolve ambiguous proton assignments via single-crystal diffraction .
Q. What protocols are recommended for evaluating anticancer activity in preclinical models?
- Methodological Answer :
- In Vitro Screening : Use the NCI-60 cell line panel with dose-response curves (IC₅₀ calculation via GraphPad Prism).
- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation.
- In Vivo Testing : Administer 10–50 mg/kg doses in xenograft models, monitoring tumor volume and toxicity biomarkers (e.g., ALT/AST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
